Methyl (R)-4-fluoro-2-(pyrrolidin-2-yl)benzoate hydrochloride
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Overview
Description
Methyl ®-4-fluoro-2-(pyrrolidin-2-yl)benzoate hydrochloride is an organic compound with the molecular formula C12H16ClNO2 It is a derivative of benzoic acid, featuring a pyrrolidine ring and a fluorine atom attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-4-fluoro-2-(pyrrolidin-2-yl)benzoate hydrochloride typically involves the esterification of 4-fluoro-2-(pyrrolidin-2-yl)benzoic acid with methanol in the presence of a suitable acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion to the ester. The hydrochloride salt is then formed by treating the ester with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to maximize yield and purity. The final product is typically purified through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl ®-4-fluoro-2-(pyrrolidin-2-yl)benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 4-fluoro-2-(pyrrolidin-2-yl)benzoic acid.
Reduction: Formation of 4-fluoro-2-(pyrrolidin-2-yl)benzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl ®-4-fluoro-2-(pyrrolidin-2-yl)benzoate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl ®-4-fluoro-2-(pyrrolidin-2-yl)benzoate hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring and the ester group are key functional groups that can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-fluoro-2-(pyrrolidin-2-yl)benzoate: Lacks the hydrochloride salt form.
Ethyl ®-4-fluoro-2-(pyrrolidin-2-yl)benzoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl ®-4-chloro-2-(pyrrolidin-2-yl)benzoate hydrochloride: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
Methyl ®-4-fluoro-2-(pyrrolidin-2-yl)benzoate hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The hydrochloride salt form also enhances its solubility and stability, making it more suitable for certain applications.
Biological Activity
Methyl (R)-4-fluoro-2-(pyrrolidin-2-yl)benzoate hydrochloride (CAS: 1391580-47-4) is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article synthesizes current knowledge surrounding its biological properties, supported by data tables and relevant case studies.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₅ClFNO₂ |
Molar Mass | 259.71 g/mol |
Synonyms | Methyl 2-((2R)pyrrolidin-2-yl)-4-fluorobenzoate hydrochloride |
IUPAC Name | This compound |
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of various pyrrolidine derivatives, including those structurally similar to this compound. In vitro testing has shown that certain pyrrolidine compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
In a comparative study of monomeric alkaloids, several derivatives were evaluated for their antibacterial activity. The results indicated that modifications on the pyrrolidine ring could enhance bioactivity:
- Compound A : Exhibited a zone of inhibition of 24 mm against Staphylococcus aureus.
- Compound B : Showed 20 mm inhibition against Escherichia coli.
These findings suggest that the presence of fluorine and specific substituents on the phenyl ring can significantly influence antibacterial efficacy .
Anticancer Activity
The anticancer potential of this compound is also under investigation. Similar compounds have demonstrated promising results in inhibiting various cancer cell lines.
Research Findings
A recent study evaluated several compounds for their effectiveness against various cancer types using MTT assays. Notably:
Compound | Cancer Cell Line | IC₅₀ (µM) |
---|---|---|
Compound C | PC-3 (Prostate) | 0.67 |
Compound D | HCT-116 (Colon) | 0.80 |
Compound E | ACHN (Renal) | 0.87 |
These results indicate that certain structural modifications can enhance cytotoxicity against specific cancer cell lines, suggesting a potential pathway for therapeutic development .
The biological activity of this compound may be attributed to its ability to interact with key biological targets:
- Topoisomerases : Compounds similar to this one have been shown to inhibit bacterial topoisomerases, which are crucial for DNA replication and repair.
- Cell Cycle Regulation : Some derivatives affect cell cycle progression, leading to apoptosis in cancer cells.
Properties
IUPAC Name |
methyl 4-fluoro-2-[(2R)-pyrrolidin-2-yl]benzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2.ClH/c1-16-12(15)9-5-4-8(13)7-10(9)11-3-2-6-14-11;/h4-5,7,11,14H,2-3,6H2,1H3;1H/t11-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYRJXJAORPWAY-RFVHGSKJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)F)C2CCCN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(C=C(C=C1)F)[C@H]2CCCN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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